molecular formula C14H12N2O B1339869 1-Benzyl-1H-pyrrolo[3,2-c]pyridin-4(5H)-one CAS No. 26956-47-8

1-Benzyl-1H-pyrrolo[3,2-c]pyridin-4(5H)-one

Cat. No.: B1339869
CAS No.: 26956-47-8
M. Wt: 224.26 g/mol
InChI Key: VFDCHRWQDACBOK-UHFFFAOYSA-N
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Description

1-Benzyl-1H-pyrrolo[3,2-c]pyridin-4(5H)-one is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications. This compound belongs to the class of pyrrolopyridines, which are known for their diverse biological activities and utility in medicinal chemistry.

Preparation Methods

The synthesis of 1-Benzyl-1H-pyrrolo[3,2-c]pyridin-4(5H)-one typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of a pyridine derivative with a suitable benzylating agent can lead to the formation of the desired compound. Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, often utilizing catalysts and controlled reaction environments to achieve efficient synthesis.

Chemical Reactions Analysis

1-Benzyl-1H-pyrrolo[3,2-c]pyridin-4(5H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced analogs.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions. Common reagents for these reactions include halogens and nucleophiles.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

1-Benzyl-1H-pyrrolo[3,2-c]pyridin-4(5H)-one has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of biological pathways and mechanisms, particularly in the context of enzyme inhibition and receptor binding.

    Medicine: Due to its potential biological activity, it is investigated for its therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial effects.

    Industry: The compound’s unique properties make it valuable in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Benzyl-1H-pyrrolo[3,2-c]pyridin-4(5H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to the active site of an enzyme, blocking its activity and thereby affecting the associated biochemical pathway. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

1-Benzyl-1H-pyrrolo[3,2-c]pyridin-4(5H)-one can be compared with other pyrrolopyridine derivatives, such as:

The uniqueness of this compound lies in its specific structural features and the resulting biological activities, which may differ significantly from those of similar compounds.

Properties

IUPAC Name

1-benzyl-5H-pyrrolo[3,2-c]pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O/c17-14-12-7-9-16(13(12)6-8-15-14)10-11-4-2-1-3-5-11/h1-9H,10H2,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFDCHRWQDACBOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=CC3=C2C=CNC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50556067
Record name 1-Benzyl-1,5-dihydro-4H-pyrrolo[3,2-c]pyridin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50556067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26956-47-8
Record name 1-Benzyl-1,5-dihydro-4H-pyrrolo[3,2-c]pyridin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50556067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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